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Compound of Interest

Compound Name: FR-188582

Cat. No.: B1674015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of FR-188582, a potent and highly selective

cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is compiled from publicly

available scientific literature and patent filings, offering a technical guide for research and drug

development professionals interested in the compound's discovery, mechanism of action, and

pharmacological profile.

Discovery and Development
FR-188582 was discovered and developed by Fujisawa Pharmaceutical Co., Ltd., which later

became part of Astellas Pharma. The compound emerged from research efforts to identify

novel anti-inflammatory agents with an improved safety profile compared to non-selective

nonsteroidal anti-inflammatory drugs (NSAIDs). The key innovation behind FR-188582 lies in

its high selectivity for the COX-2 enzyme over COX-1, which is associated with a reduction in

gastrointestinal side effects.

Physicochemical Properties
The fundamental physicochemical characteristics of FR-188582 are summarized in the table

below, providing essential data for its handling and formulation.
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Property Value Source

IUPAC Name

3-Chloro-5-(4-

(methylsulfonyl)phenyl)-1-

phenyl-1H-pyrazole

[1]

CAS Number 189699-82-9 [2]

Molecular Formula C₁₆H₁₃ClN₂O₂S [2]

Molecular Weight 332.8 g/mol [2]

Appearance Solid [2]

Mechanism of Action: Selective COX-2 Inhibition
FR-188582 exerts its anti-inflammatory effects through the selective inhibition of the COX-2

enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is

responsible for the production of prostaglandins that mediate pain and inflammation. In

contrast, COX-1 is a constitutively expressed enzyme involved in housekeeping functions,

including the protection of the gastric mucosa. By selectively targeting COX-2, FR-188582
reduces the synthesis of inflammatory prostaglandins while sparing the protective functions of

COX-1.[3][4]

The signaling pathway affected by FR-188582 is depicted in the diagram below.
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Caption: Inhibition of the COX-2 pathway by FR-188582.

Pharmacological Data
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In Vitro Potency and Selectivity
FR-188582 demonstrates high potency for COX-2 with a significant selectivity margin over

COX-1. This selectivity is a key determinant of its potentially favorable gastrointestinal safety

profile.

Parameter Value Description Source

IC₅₀ 17 nM

Half-maximal

inhibitory

concentration against

human recombinant

COX-2.

[3][4]

Selectivity Ratio >6000-fold

Ratio of IC₅₀ for COX-

1 versus COX-2 in

prostaglandin E₂

formation assays.

[5]

In Vivo Efficacy
Preclinical studies in animal models of inflammation have confirmed the anti-inflammatory

activity of FR-188582.

Model Parameter
Value (95%
C.L.)

Comparison Source

Adjuvant-induced

Arthritis (Rat)

ED₅₀ (injected

paw)

0.074 (0.00021-

0.53) mg/kg

Three-fold more

potent than

Indomethacin

(ED₅₀ = 0.24

mg/kg).

[5]

Adjuvant-induced

Arthritis (Rat)

ED₅₀ (uninjected

paw)

0.063 (0.0039-

0.31) mg/kg

More potent than

Indomethacin

(ED₅₀ = 0.20

mg/kg).

[5]
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Synthesis and Experimental Protocols
Chemical Synthesis
The synthesis of FR-188582, as described in the patent literature (EP 0856000, WO 9713755),

involves a multi-step process. A generalized workflow is presented below.

Starting Materials

Reaction Steps

Intermediates

Phenylhydrazine

Cyclization

3-[4-(methylsulfanyl)phenyl]acrylonitrile

Aminopyrazoline

Dehydrogenation

3-Aminopyrazole

Diazotization & Chlorination

3-Chloropyrazole

Oxidation

FR-188582
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Caption: Generalized synthetic workflow for FR-188582.

Protocol:

Cyclization: Phenylhydrazine is reacted with 3-[4-(methylsulfanyl)phenyl]acrylonitrile in the

presence of sodium ethoxide in refluxing ethanol to yield the corresponding aminopyrazoline.

Dehydrogenation: The aminopyrazoline intermediate is dehydrogenated using manganese

dioxide in dichloromethane to form the 3-aminopyrazole.

Diazotization and Chlorination: The 3-aminopyrazole is subjected to diazotization with

sodium nitrite and hydrochloric acid, followed by treatment with copper(I) chloride to afford

the 3-chloropyrazole derivative.
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Oxidation: The final step involves the oxidation of the sulfide to the sulfone using meta-

chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield FR-188582.

In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of FR-188582 on COX-1 and COX-2.

Methodology (Recombinant Human Enzyme Assay):

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

Incubation: The test compound (FR-188582) at various concentrations is pre-incubated with

the respective enzyme in a suitable buffer system.

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified

using a specific immunoassay (e.g., ELISA).

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a vehicle control. The IC₅₀ value is determined by non-linear regression analysis

of the concentration-response curve.

In Vivo Adjuvant-Induced Arthritis Model in Rats
Objective: To evaluate the anti-inflammatory efficacy (ED₅₀) of FR-188582 in a chronic model of

inflammation.

Methodology:

Induction of Arthritis: Arthritis is induced in rats by a subplantar injection of Freund's complete

adjuvant into one hind paw.

Dosing: FR-188582 is administered orally at various doses to groups of arthritic rats, typically

starting after the establishment of arthritis.

Paw Volume Measurement: The volume of both the injected and non-injected hind paws is

measured at specified time points using a plethysmometer to assess edema.
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Data Analysis: The percentage reduction in paw edema is calculated for each dose group

compared to a vehicle-treated control group. The ED₅₀ value, the dose required to produce a

50% reduction in edema, is calculated using regression analysis.[5]

Conclusion
FR-188582 is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in

preclinical models of inflammation. Its discovery by Fujisawa Pharmaceutical Co., Ltd. (now

Astellas Pharma) contributed to the development of a new class of anti-inflammatory agents

with a potentially improved safety profile. The data and protocols summarized in this document

provide a valuable technical resource for researchers and professionals in the field of drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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